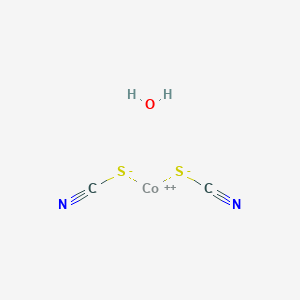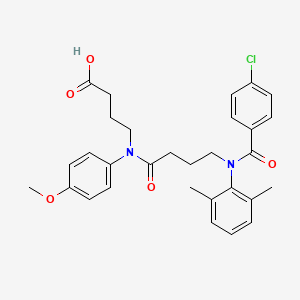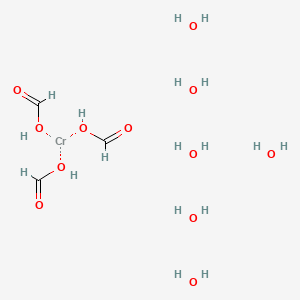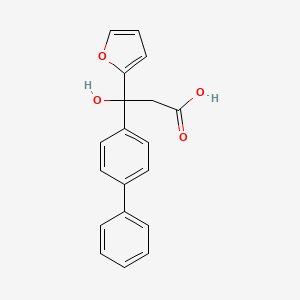![molecular formula C19H20N6S2 B13793746 2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)
2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the piperidine and tetrazole moieties. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction rates, better control over reaction conditions, and higher product purity. These methods often utilize fixed-bed reactors and catalysts to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions
2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Piperidine Derivatives: These compounds share the piperidine ring and are widely used in pharmaceuticals.
Benzothiazole Derivatives: These compounds share the benzothiazole ring and are known for their diverse biological activities.
Tetrazole Derivatives: These compounds share the tetrazole ring and are used in various chemical and pharmaceutical applications.
Uniqueness
2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in research and industry.
特性
分子式 |
C19H20N6S2 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
2-[1-[[1-(thiophen-2-ylmethyl)tetrazol-5-yl]methyl]piperidin-4-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H20N6S2/c1-2-6-17-16(5-1)20-19(27-17)14-7-9-24(10-8-14)13-18-21-22-23-25(18)12-15-4-3-11-26-15/h1-6,11,14H,7-10,12-13H2 |
InChIキー |
GJPPJFMNBITPJV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)CC4=NN=NN4CC5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















